Product packaging for 4-(2-Acetamidoethyl)-3-bromobenzoic acid(Cat. No.:CAS No. 1131594-25-6)

4-(2-Acetamidoethyl)-3-bromobenzoic acid

Cat. No.: B11841245
CAS No.: 1131594-25-6
M. Wt: 286.12 g/mol
InChI Key: PWJPOLNPVJJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Acetamidoethyl)-3-bromobenzoic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO3 B11841245 4-(2-Acetamidoethyl)-3-bromobenzoic acid CAS No. 1131594-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-25-6

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-(2-acetamidoethyl)-3-bromobenzoic acid

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-5-4-8-2-3-9(11(15)16)6-10(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI Key

PWJPOLNPVJJQER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Structural Context Within Brominated Benzoic Acid Derivatives

4-(2-Acetamidoethyl)-3-bromobenzoic acid belongs to the class of brominated benzoic acid derivatives. The core of this molecule is a benzene (B151609) ring substituted with a carboxylic acid group, which defines it as a benzoic acid. The presence of a bromine atom and a 2-acetamidoethyl group at positions 3 and 4, respectively, imparts specific electronic and steric characteristics that are crucial to its chemical behavior.

The bromine atom, being an electronegative halogen, exerts an electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards electrophilic substitution. Conversely, the 2-acetamidoethyl group [-CH₂CH₂NHC(O)CH₃] is a more complex substituent. The ethyl chain provides steric bulk, while the acetamido group can participate in hydrogen bonding and potentially influence the electronic properties of the ring through resonance, albeit to a lesser extent due to the insulating ethyl linker.

The substitution pattern on the benzene ring is a key determinant of the molecule's properties. For instance, the relative positions of the bromo and carboxylic acid groups in other bromobenzoic acids, such as 3-bromobenzoic acid and 4-bromobenzoic acid, significantly affect their physical and chemical properties. epa.govsigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.gov Similarly, the presence of an acetamido group in other positions, as seen in 4-bromo-2-acetamidobenzoic acid, alters the molecule's characteristics. epa.govnih.gov

A closely related analog, 4-(2-acetamidoethyl)-3-iodobenzoic acid , has been documented, suggesting that the synthesis and isolation of the bromo-variant are plausible. sinfoochem.com The substitution of iodine with bromine would lead to differences in reactivity, with the carbon-bromine bond being generally more reactive than the carbon-iodine bond in certain transformations.

Significance As a Synthetic Intermediate and Building Block in Chemical Research

Retrosynthetic Strategies and Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnection approaches can be envisioned.

A primary disconnection can be made at the amide bond, separating the molecule into an aminoethyl-substituted bromobenzoic acid and an acetyl group source. Another key disconnection involves the C-C bond between the benzene (B151609) ring and the ethyl side chain, leading to a substituted bromobenzene (B47551) derivative and a two-carbon building block. Furthermore, the aryl-bromo bond can be disconnected, suggesting a late-stage bromination of a pre-functionalized benzoic acid derivative. These approaches are systematically evaluated to identify the most efficient and practical synthetic pathway.

Convergent Synthetic Pathways

Direct Functionalization of Substituted Benzoic Acid Scaffolds

One convergent strategy involves the direct functionalization of a pre-existing substituted benzoic acid. This could entail the introduction of the bromo and acetamidoethyl groups onto a benzoic acid backbone. However, the directing effects of the existing substituents must be carefully considered. Electron-withdrawing groups like a carboxylic acid can deactivate the benzene ring towards electrophilic attack, while both electron-withdrawing and electron-donating groups influence the position of incoming substituents. libretexts.org

For instance, starting with 4-aminobenzoic acid, one could envision a bromination step followed by functionalization of the amino group. A reported synthesis of 4-amino-3-bromobenzoic acid involves the bromination of 4-aminobenzoic acid using hydrogen peroxide and ammonium (B1175870) bromide in acetic acid. researchgate.net Subsequent modification of the amino group could then lead to the desired product.

Strategic Coupling of Molecular Fragments

A more versatile approach involves the strategic coupling of molecular fragments. This allows for greater flexibility in the synthesis of analogs with varied substitution patterns.

The introduction of the bromine atom onto the aromatic ring is a critical step. This can be achieved through various methods, including electrophilic aromatic substitution. For example, the bromination of acetophenone (B1666503) can be a precursor step. The resulting bromoacetophenone can then be further functionalized. Alternatively, starting with a pre-brominated benzoic acid derivative, such as 4-bromobenzoic acid, is a common strategy. orgsyn.orggoogle.com The synthesis of 4-bromobenzoic acid itself can be achieved through the oxidation of p-bromotoluene. google.com

The formation of the amide bond is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. numberanalytics.comnih.govrsc.org Several methods are available for creating the acetamido group.

The most common method is the dehydrative coupling of a carboxylic acid and an amine. nih.gov In the context of our target molecule, this would involve reacting an aminoethyl-substituted benzoic acid with acetic anhydride (B1165640) or acetyl chloride. The use of coupling agents can facilitate this reaction. numberanalytics.com Alternatively, the reaction can proceed via an acid chloride, which is highly reactive towards amines. numberanalytics.com

Precursor Synthesis and Reactivity

The successful synthesis of this compound relies on the efficient preparation of key precursors.

One potential precursor is 4-bromo-3-nitrobenzoic acid. Its synthesis is typically achieved by the nitration of 4-bromobenzoic acid, as the carboxylic acid and bromo groups direct the incoming nitro group to the 3-position. quora.com The nitro group can then be reduced to an amine, which can be further functionalized.

Another important precursor could be a substituted acetophenone. For example, 4-bromoacetophenone can be prepared by the acylation of bromobenzene. quora.com This intermediate offers a handle for introducing the ethyl group through various C-C bond-forming reactions.

The reactivity of these precursors is governed by the electronic nature of their substituents. For instance, the presence of a deactivating group like a nitro group on the benzene ring will influence the conditions required for subsequent reactions.

Data Tables

Table 1: Key Precursors and Intermediates

Compound NameMolecular FormulaUse in Synthesis
4-Bromobenzoic acidC₇H₅BrO₂Starting material for nitration or other functionalization. orgsyn.orggoogle.com
4-Bromo-3-nitrobenzoic acidC₇H₄BrNO₄Intermediate for the introduction of the amino group. quora.com
4-BromoacetophenoneC₈H₇BrOPrecursor for building the ethyl side chain. quora.com
4-Amino-3-bromobenzoic acidC₇H₆BrNO₂Intermediate for amide bond formation. researchgate.net

Table 2: Common Reactions in the Synthesis of Substituted Benzoic Acids

Reaction TypeReagents and ConditionsPurpose
Electrophilic BrominationBr₂/FeBr₃ or H₂O₂/NH₄BrIntroduction of a bromine atom onto the aromatic ring. researchgate.net
NitrationHNO₃/H₂SO₄Introduction of a nitro group. quora.com
Amide FormationAcetic anhydride or acetyl chloride, possibly with a coupling agent.Formation of the acetamido group. numberanalytics.com
OxidationKMnO₄ or H₂CrO₄Conversion of an alkyl group to a carboxylic acid. quora.com

Synthesis of Brominated Benzoic Acid Precursors

The synthesis of brominated benzoic acids serves as a critical starting point for the eventual production of more complex molecules, including the target compound this compound. The strategic introduction of a bromine atom onto the benzoic acid scaffold allows for subsequent functionalization. The position of the bromine atom significantly influences the reactivity and properties of the resulting derivatives. This section details established methods for preparing key brominated benzoic acid isomers.

Preparation of 3-Bromobenzoic Acid

3-Bromobenzoic acid is a vital precursor, and its synthesis can be achieved through several routes. A traditional method involves the direct bromination of benzoic acid. This electrophilic substitution reaction typically requires heating the reactants in a sealed tube. For instance, heating benzoic acid with bromine and water at 140-150°C for several hours yields 3-bromobenzoic acid. prepchem.com After the reaction, the product is purified by washing with water to remove unreacted benzoic acid, followed by recrystallization. prepchem.com

A greener and more efficient approach utilizes sonication to facilitate the bromination. Ultrasound-assisted methods can enhance reaction rates and yields. ijisrt.com One such method involves the sonication of benzoic acid with potassium bromide in a biphasic carbon tetrachloride/water medium, which has been shown to be a mild and rapid process. nih.gov Another environmentally friendly preparation involves the ultrasonic-assisted reaction of sodium benzoate (B1203000) with sodium bromide and sodium hypochlorite (B82951) in a phosphate (B84403) buffer solution. guidechem.com This method avoids harsh reagents and provides good yields of the desired product.

Preparation of 4-Bromobenzoic Acid

4-Bromobenzoic acid, another important isomer, is commonly synthesized through the oxidation of p-bromotoluene. guidechem.com A prevalent method employs liquid phase oxidation where p-bromotoluene is catalytically oxidized using oxygen in the presence of a cobalt acetate (B1210297) and manganese acetate catalyst system in glacial acetic acid. google.comprepchem.com This process is typically carried out at temperatures between 75-85°C and can achieve high yields and purity of the final product. google.com

An alternative route to 4-bromobenzoic acid involves the oxidation of 4-bromobenzyl alcohol. orgsyn.org This transformation can be effectively carried out using oxidizing agents like Oxone, catalyzed by compounds such as 2-iodoxy-5-methylbenzenesulfonic acid. orgsyn.org

Synthesis of other Bromo-substituted Benzoic Acids

The synthesis of 2-bromobenzoic acid often starts from anthranilic acid. prepchem.com Through a Sandmeyer-type reaction, the amino group of anthranilic acid is diazotized with sodium nitrite (B80452) in the presence of a copper(I) bromide catalyst, which is generated in situ from copper sulfate, sodium bromide, and copper turnings. prepchem.com The resulting diazonium salt is then displaced by the bromide ion to yield 2-bromobenzoic acid, which can be purified by recrystallization from water. prepchem.com Another approach involves the hydrolysis of methyl o-bromobenzoate using sodium hydroxide (B78521) in an ethanol-water mixture. guidechem.com Additionally, 2-bromobenzoic acid can be prepared from 2-bromophenylboronic acid. guidechem.com

Preparation of Acetamidoethyl-Containing Synthons

A key component in the synthesis of the target molecule is the acetamidoethyl group. A common and readily available synthon for introducing this group is N-(2-aminoethyl)acetamide. This compound possesses a primary amine that can be used for coupling reactions while the acetamide group remains protected. The preparation of N-(2-aminoethyl)acetamide can be achieved through various synthetic routes. One method involves the reaction of an N-protected glycine, such as N-phthalylglycine, with trifluoroethylamine, followed by deprotection to yield the desired product. chemicalbook.com

Catalytic and Green Chemistry Approaches in Bromobenzoic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. These approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.

Metal-Catalyzed Transformations

Metal-catalyzed reactions have become indispensable tools in organic synthesis, offering novel pathways for the construction of complex molecules.

Palladium-catalyzed annulations represent a powerful strategy for the formation of cyclic structures. For instance, palladium catalysts can facilitate the [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes to construct tricyclic 2-benzazepines. acs.org This process involves the twofold activation of C-H bonds. While not directly applied to the synthesis of the target molecule in the provided context, such methodologies highlight the potential of palladium catalysis in creating complex heterocyclic systems which could be adapted for related analogs. Palladium(II) catalysts have also been employed for the ortho-alkylation of benzoic acids with alkyl halides, demonstrating the ability to functionalize the aromatic ring at a specific position. capes.gov.brnih.gov Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions of benzoic acids with α-oxocarboxylic acids have been developed, showcasing the versatility of palladium in C-H functionalization. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. nih.govjsynthchem.comgeorgiasouthern.edu The classic Ugi-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.govnih.gov This reaction is known for its high atom economy and has been widely used in the synthesis of diverse heterocyclic compounds and peptidomimetics. jsynthchem.comresearchgate.net The versatility of the Ugi reaction makes it a valuable tool in combinatorial chemistry and drug discovery. georgiasouthern.edu

Solvent-Free and Sonochemical Methods

The quest for greener synthetic methodologies has led to the exploration of solvent-free and sonochemical approaches for a wide array of organic transformations. These techniques offer significant advantages, including reduced solvent waste, simplified work-up procedures, and often, enhanced reaction rates and yields. sciepub.comsciepub.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted by mixing neat reactants, sometimes with a catalytic amount of a substance. sciepub.com The absence of a solvent minimizes environmental impact and can lead to different reactivity and selectivity compared to solution-phase reactions. For the synthesis of compounds structurally related to this compound, a solvent-free approach could be envisioned, particularly in the context of multicomponent reactions as discussed in the following section. Research has demonstrated that the Ugi four-component reaction, a powerful tool for generating molecular diversity, can be effectively performed under solvent-free conditions. sciepub.comsciepub.com In a typical laboratory setting, this would involve the direct mixing of the four requisite components with vigorous stirring. sciepub.com

Sonochemical Methods:

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. organic-chemistry.orgekb.eg The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. ekb.eg This can lead to a dramatic increase in reaction rates. A large number of organic reactions have been shown to proceed in higher yields, with shorter reaction times, and under milder conditions when subjected to ultrasonic irradiation. ekb.eg The application of ultrasound has been successfully demonstrated for Ugi reactions, highlighting its potential for the efficient synthesis of complex amides. sciepub.comresearchgate.net

The advantages of employing these methods in the synthesis of complex molecules are summarized in the table below.

MethodAdvantages
Solvent-Free Reduced solvent consumption and waste, simplified purification, potential for enhanced reaction rates, and unique selectivity. sciepub.com
Sonochemical Accelerated reaction rates, milder reaction conditions, and potentially higher yields due to localized high energy. sciepub.comekb.eg

Multicomponent Reaction (MCR) Strategies (e.g., Ugi four-component reaction involving bromobenzoic acids)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov Among the various MCRs, the Ugi four-component reaction (U-4CR) stands out as a particularly powerful tool for the rapid synthesis of α-acylamino carboxamides, which are prevalent scaffolds in medicinal chemistry. wikipedia.orgorganic-chemistry.org

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction proceeds through a series of steps, culminating in an irreversible Mumm rearrangement to yield the final stable product. wikipedia.org The versatility of the Ugi reaction allows for the use of a wide variety of functionalized starting materials, enabling the creation of large and diverse chemical libraries. wikipedia.orgnih.gov

For the specific synthesis of this compound, a hypothetical Ugi reaction can be proposed. The retrosynthetic analysis of the target molecule suggests the following potential starting materials:

Ugi ComponentProposed Starting Material
Carboxylic Acid 3-Bromo-4-formylbenzoic acid
Amine N-Acetylethane-1,2-diamine
Isocyanide A suitable isocyanide (e.g., tert-Butyl isocyanide)
Aldehyde Incorporated within the carboxylic acid component

In this proposed strategy, 3-bromo-4-formylbenzoic acid would serve a dual role, providing both the carboxylic acid and the aldehyde components for the Ugi reaction. This intramolecular approach could lead to the efficient construction of the core structure of the target molecule. The reaction would proceed by the initial formation of an imine between the formyl group of the benzoic acid derivative and N-acetylethane-1,2-diamine. Subsequent addition of the isocyanide and the carboxylate group, followed by the Mumm rearrangement, would yield a precursor that can be readily converted to the final product.

The compatibility of the Ugi reaction with various functional groups, including halogens like bromine, makes it an attractive strategy for the synthesis of halogenated benzoic acid derivatives. nih.gov The reaction conditions are generally mild, and as previously noted, can often be performed under solvent-free or sonochemical conditions to enhance efficiency and sustainability. sciepub.comsciepub.com The utilization of MCRs, particularly the Ugi reaction, offers a highly convergent and atom-economical pathway to complex molecules like this compound and its analogs, which would otherwise require lengthy, multi-step synthetic sequences. rsc.org

Mechanistic Investigations and Chemical Transformations of 4 2 Acetamidoethyl 3 Bromobenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Pathways

The carboxylic acid moiety of 4-(2-Acetamidoethyl)-3-bromobenzoic acid can be readily converted into esters and amides through various established protocols. Esterification can be achieved under acidic conditions, a classic example being the Fischer esterification where the acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For instance, related substrates such as 4-bromo-2-methylbenzoic acid are efficiently converted to their methyl esters using methanol (B129727) and sulfuric acid. google.com Alternatively, milder, catalyzed methods can be employed. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of a wide range of aromatic carboxylic acids with alcohols, proceeding under neutral conditions. nih.gov

Amidation reactions, forming a new carbon-nitrogen bond, are also a key transformation. The carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then readily reacts with an amine. More direct methods include copper-catalyzed amination reactions. For example, various bromobenzoic acids can be coupled with aliphatic or aromatic amines in the presence of a copper catalyst to yield the corresponding amides, specifically N-substituted anthranilic acids. nih.gov This demonstrates that the carboxyl group can be transformed even in the presence of the aryl bromide.

Below is a table summarizing typical conditions for these transformations on analogous benzoic acid substrates.

TransformationReagents & ConditionsSubstrate ExampleProduct ExampleYieldReference
Esterification MeOH, H₂SO₄4-Bromo-2-methylbenzoic acidMethyl 4-bromo-2-methylbenzoate- google.com
Esterification MeOH, NBS (cat.)4-Nitrobenzoic acidMethyl 4-nitrobenzoate92% nih.gov
Amidation Aniline, Cu/Cu₂O, K₂CO₃2-Bromobenzoic acidN-Phenylanthranilic acid- nih.gov
Amidation Cyclohexylamine, Cu/Cu₂O, K₂CO₃2-Bromobenzoic acidN-Cyclohexylanthranilic acid91% nih.gov

Decarboxylative Processes and Their Mechanisms

The removal of the carboxylic acid group via decarboxylation is a significant synthetic transformation. For aromatic carboxylic acids, this process is typically challenging and requires forcing conditions or catalytic activation due to the stability of the aryl-carboxyl C-C bond. acs.orgnih.gov Simple thermal decarboxylation requires very high temperatures.

Mechanistically, the decarboxylation of aromatic acids is more complex than for aliphatic counterparts like β-keto acids. acs.orglibretexts.org For certain substituted benzoic acids, the reaction in acidic media is proposed to proceed via the formation of a σ-complex where a proton attacks the carbon atom bearing the carboxyl group. researchgate.net However, this pathway is highly dependent on the electronic nature of other substituents on the aromatic ring.

More recent and synthetically viable methods involve transition-metal catalysis. Copper-catalyzed decarboxylative hydroxylation, for instance, proceeds at temperatures around 100°C lower than conventional methods. nih.gov This process is believed to occur via a radical decarboxylation mechanism, where a copper benzoate (B1203000) complex undergoes ligand-to-metal charge transfer (LMCT) to generate an aryl radical, which is then trapped to form the final product. nih.gov Such catalytic approaches overcome the high activation barriers associated with the thermal decarboxylation of stable aryl carboxylic acids. acs.orgnih.gov

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is another key site for functionalization, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling of bromobenzoic acids with boronic acids)

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is one of the most powerful and widely used of these methods. libretexts.orgyoutube.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-bromide bond of this compound, forming a new arylpalladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or boronic ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst.

This reaction has been successfully applied to a wide range of bromobenzoic acids and their derivatives. nih.govresearchgate.net Studies on structurally related ortho-bromoanilines have shown that the reaction is compatible with unprotected amine and amide functionalities, suggesting the acetamidoethyl side chain in the target molecule would be well-tolerated. nih.gov

The table below provides examples of Suzuki-Miyaura coupling conditions used for brominated aromatic substrates.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventProductReference
Bromobenzene (B47551)Phenylboronic acidPd(OAc)₂ / Phosphinous acid-WaterBiphenyl nih.gov
4-Bromobenzoic acidPhenylboronic acidCarbapalladacycle complex--4-Biphenylcarboxylic acid researchgate.net
BromobenzenePhenylboronic acid(NHC)₂PdBr₂KOHH₂O / 2-PropanolBiphenyl nih.gov
ortho-BromoanilineVarious boronic estersCataXCium A Pd G3K₃PO₄Dioxane / H₂O2-Substituted anilines nih.gov

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an unactivated aryl ring like that in this compound is generally not feasible. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate, a condition not met in this molecule.

However, the synthetic equivalent of nucleophilic displacement can be achieved through transition-metal catalysis. Copper-catalyzed amination (Ullmann condensation) or palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides with amines, amides, or alcohols. For example, a variety of bromobenzoic acids undergo regioselective amination with primary and secondary amines using a copper catalyst, demonstrating a catalyzed nucleophilic substitution pathway. nih.gov Similarly, palladium-catalyzed reactions can be used to form C-N and C-O bonds, effectively displacing the bromide with a nucleophile under conditions far milder than would be required for a direct, uncatalyzed substitution.

Palladium-catalyzed C(sp²)-Br Cleavage in Tandem Cyclizations

The initial step in many palladium-catalyzed reactions involving aryl halides is the oxidative addition of a Pd(0) species into the C(sp²)-Br bond. This cleavage event generates a reactive arylpalladium(II) intermediate that can be harnessed in tandem or cascade reactions, particularly intramolecular cyclizations, to build complex molecular architectures. nih.govrsc.org

In the context of this compound, the generated arylpalladium species could, in principle, undergo a subsequent intramolecular reaction with the acetamidoethyl side chain. While the saturated ethyl linker prevents a direct Heck-type cyclization, modifications to this chain (e.g., introducing a site of unsaturation) would make it a prime candidate for such a transformation. The general principle involves the C-Br bond cleavage creating a reactive center that is tethered to a potential reaction partner within the same molecule, facilitating a ring-forming event. This strategy is a cornerstone in the synthesis of various heterocyclic scaffolds. The feasibility and outcome of such a cyclization would depend heavily on the nature of the side chain, the ligand on the palladium catalyst, and the reaction conditions. nih.gov

Chemistry of the Acetamidoethyl Side Chain

The acetamidoethyl side chain, -CH₂CH₂NHC(O)CH₃, offers multiple sites for chemical modification, primarily at the amide linkage and the ethyl bridge. These transformations are crucial for altering the compound's physicochemical properties and for its potential integration into larger molecular scaffolds.

Amide Bond Modifications and Hydrolysis

The amide bond within the acetamidoethyl group is a key functional feature, susceptible to both hydrolysis and modification.

Hydrolysis: The most fundamental transformation of the amide group is its hydrolysis to yield the corresponding primary amine, 4-(2-aminoethyl)-3-bromobenzoic acid. This reaction is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis, conversely, proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The choice of conditions can be influenced by the stability of the rest of the molecule.

Amide Bond Analogs: Beyond simple hydrolysis, the amide bond can be replaced with bioisosteres, which are chemical groups with similar steric and electronic properties. This strategy is often employed in medicinal chemistry to improve metabolic stability or to modulate biological activity. While specific examples for this compound are not extensively documented in publicly available literature, general principles of amide bioisosterism can be applied. For instance, replacement of the amide with a 1,2,3-triazole is a common strategy to create more stable analogs that can mimic the hydrogen bonding capabilities of the original amide.

Derivatization of the Ethyl Linker

The ethyl linker of the acetamidoethyl side chain provides a scaffold for introducing further chemical diversity. While direct functionalization of the saturated ethyl group is challenging, its presence is a consequence of the synthetic route used to create the parent molecule, often starting from a precursor where the ethyl group is already in place or is formed during the synthesis.

Evidence from related structures, such as 4-(4-acetamidobut-1-enyl)-3-bromobenzoic acid, suggests that modifications to the linker are feasible. For the saturated ethyl linker in this compound, derivatization would likely involve multi-step synthetic sequences. One hypothetical approach could involve Hofmann rearrangement or similar reactions on the amide to alter the linker length, although this would also modify the amide itself. Another possibility involves reactions at the benzylic position if a suitable precursor is used.

The derivatization of a similar structural motif, 5-bromo-2-(thiophene-2-carboxamido)benzoic acid, highlights that the core bromo-benzoic acid structure is amenable to various chemical transformations, suggesting that with the appropriate synthetic strategies, the ethyl linker of this compound could also be modified.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Acetamidoethyl 3 Bromobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(2-Acetamidoethyl)-3-bromobenzoic acid by probing the magnetic environments of its constituent nuclei.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR analysis is the cornerstone of structural elucidation, offering a detailed map of the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group and meta to the bromo substituent is expected to appear as a doublet. The proton ortho to the bromo group and meta to the acetamidoethyl group would also likely be a doublet, while the proton between the bromo and carboxylic acid groups would present as a doublet of doublets. The ethyl side chain would produce two triplet signals, and the acetyl group would show a characteristic singlet for the methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the downfield end of the spectrum. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the electronic effects of the bromo, carboxylic acid, and acetamidoethyl substituents. The aliphatic carbons of the ethyl chain and the acetyl methyl group would be found at the upfield end of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to COOH)~8.0~130
Aromatic CH (ortho to Br)~7.8~125
Aromatic CH (meta to Br, COOH)~7.5~135
Aromatic C-Br-~120
Aromatic C-COOH-~133
Aromatic C-CH₂CH₂NHAc-~140
COOH~12.5~170
NH~8.2-
CH₂ (attached to ring)~2.9~35
CH₂ (attached to NH)~3.5~40
C=O (amide)-~172
CH₃ (acetyl)~2.0~23

Note: These are predicted values and may vary in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, this would confirm the connectivity within the ethyl side chain (coupling between the two CH₂ groups) and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic ring and the aliphatic side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the benzene ring by showing correlations from the protons of the ethyl side chain to the aromatic carbons, and from the aromatic protons to the carboxylic acid carbon.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound.

Molecular Ion Detection and Elemental Composition Determination

In an HRMS experiment, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured with very high accuracy. This allows for the unambiguous determination of the elemental formula. The expected monoisotopic mass for C₁₁H₁₂BrNO₃ would be calculated, and the high-resolution measurement would confirm this, distinguishing it from other potential compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the amide bond, and fragmentation of the ethyl side chain. These fragmentation patterns serve as a fingerprint for the molecule and further confirm its proposed structure.

X-ray Diffraction Analysis

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, which govern the packing of the molecules in the solid state. This level of detail is unattainable by other analytical methods and provides a definitive and highly accurate picture of the molecule's structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a compound's chemical structure and offers detailed insights into its solid-state conformation.

Had experimental data for this compound been available, this section would have presented a comprehensive analysis of its molecular architecture. This would include a discussion of key bond lengths, bond angles, and torsion angles within the molecule, revealing the spatial relationship between the bromobenzoic acid core and the 2-acetamidoethyl substituent. The planarity of the benzene ring and the orientation of the carboxylic acid and amide functional groups would have been described in detail.

A data table, such as the one templated below, would typically be generated from the crystallographic information file (CIF) and would summarize the key parameters of the crystal structure determination.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue (if data were available)
Chemical FormulaC₁₁H₁₂BrNO₃
Formula Weight302.12 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
Z (molecules per cell)Value
Calculated Density (g/cm³)Value
R-factor (%)Value

This table is for illustrative purposes only, as no specific data for the target compound has been found.

Co-crystallization Studies and Crystal Packing Analysis

Co-crystallization is a technique used in crystal engineering to form a multi-component crystal containing two or more different molecules in a stoichiometric ratio. These studies are valuable for modifying the physicochemical properties of a substance, such as solubility or stability, by introducing a "coformer" that interacts with the target molecule through non-covalent bonds.

An analysis of the crystal packing of this compound would investigate the intermolecular interactions that stabilize the crystal lattice. This involves identifying and characterizing hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking interactions between aromatic rings, and van der Waals forces. Understanding these interactions is crucial for predicting and designing new solid forms of the compound.

If co-crystallization studies had been performed, this section would detail the coformers used and the resulting crystal structures. The analysis would focus on the supramolecular synthons—the recurring patterns of intermolecular interactions—that dictate how the molecules assemble. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor and would be expected to form predictable hydrogen bonding patterns with suitable coformers. The amide group also provides hydrogen bonding capabilities.

A table summarizing the key intermolecular interactions would be presented, as shown in the example below.

Interactive Data Table: Key Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonor AtomAcceptor AtomDistance (Å) (if data were available)
Hydrogen Bond (O-H···O)Carboxyl OCarboxyl OValue
Hydrogen Bond (N-H···O)Amide NCarboxyl OValue
Halogen Bond (C-Br···O)C-BrAmide OValue
π-π StackingBenzene RingBenzene RingValue (Centroid-to-centroid distance)

This table is for illustrative purposes only, as no specific data for the target compound has been found.

Computational and Theoretical Chemistry Studies on 4 2 Acetamidoethyl 3 Bromobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. nih.govmdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost. For a molecule like 4-(2-Acetamidoethyl)-3-bromobenzoic acid, DFT calculations can provide a deep understanding of its inherent chemical nature.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. qcware.comresearchgate.net This involves finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which possesses several rotatable bonds, multiple conformers (different spatial arrangements of the same molecule) may exist.

A thorough conformer analysis would involve systematically rotating the key dihedral angles—specifically around the C-C bond of the ethyl group, the C-N bond of the acetamido group, and the C-C bond connecting the ethyl group to the benzene (B151609) ring—to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated to determine the most stable structures and their populations at a given temperature. This information is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. While specific data for the title compound is not available, the general approach would yield a table of relative energies and key geometrical parameters for each stable conformer.

Table 1: Hypothetical Relative Energies of Conformers for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle 1 (°) Key Dihedral Angle 2 (°)
1 (Global Minimum) 0.00 X Y
2 1.25 X' Y'
3 2.50 X'' Y''

This table is illustrative and does not represent actual calculated data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. taylorandfrancis.com For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

This table is illustrative and does not represent actual calculated data.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of complex experimental spectra. chemicalbook.com

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch 3500
Amide N-H Stretch 3350
Carbonyl (Acid) C=O Stretch 1720
Carbonyl (Amide) C=O Stretch 1680
C-Br Stretch 650

This table is illustrative and does not represent actual calculated data.

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.commdpi.comresearchgate.net By mapping the PES for a chemical reaction, chemists can identify the reactants, products, intermediates, and transition states involved in the process. youtube.com For reactions involving this compound, such as its synthesis or subsequent transformations, mapping the PES would reveal the most favorable reaction pathways. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction.

Transition State Characterization and Activation Energy Determination

A transition state is the highest energy point along the lowest energy path from reactants to products. youtube.com Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and verify transition states, which are characterized by having exactly one imaginary vibrational frequency.

Once the transition state is identified, the activation energy (Ea) can be determined as the energy difference between the transition state and the reactants. The activation energy is a key factor that determines the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. For any proposed reaction involving this compound, the calculation of the activation energy would provide a quantitative measure of its feasibility under given conditions.

Table 4: Hypothetical Activation Energies for a Reaction Involving this compound

Reaction Step Activation Energy (kcal/mol)
Step 1: Reactant A -> Transition State 1 15.2
Step 2: Intermediate B -> Transition State 2 10.5

This table is illustrative and does not represent actual calculated data.

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of a compound and its resulting chemical reactivity and physical properties is a cornerstone of modern chemistry. For this compound, its structural features—a substituted benzene ring with a carboxylic acid group, a bromine atom, and an N-acetamidoethyl side chain—govern its interactions and behavior. Computational and theoretical chemistry provide powerful tools to dissect these relationships at a molecular level.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based descriptors of a set of compounds with their chemical reactivity or biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its reactivity based on its distinct structural components.

The reactivity of this compound can be understood by considering the electronic and steric effects of its substituents on the benzoic acid core. The bromine atom, being an electronegative and bulky group, is expected to influence the molecule's reactivity. Studies on other brominated aromatic compounds suggest that the presence of bromine can enhance certain biological activities. The N-acetamidoethyl side chain introduces both steric bulk and potential hydrogen bonding sites, which can modulate the molecule's interaction with other chemical species.

A hypothetical QSAR model for the chemical reactivity of this compound would likely involve a combination of electronic, steric, and lipophilic descriptors.

Table 1: Potential QSAR Descriptors for this compound and Their Predicted Influence on Chemical Reactivity

Descriptor CategorySpecific DescriptorPredicted Influence on Reactivity
Electronic Hammett Constant (σ)The bromine atom and the carboxylic acid group are electron-withdrawing, increasing the acidity of the carboxylic acid and influencing the reactivity of the aromatic ring towards nucleophilic attack.
HOMO/LUMO EnergiesThe energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be key predictors of the molecule's ability to donate or accept electrons in chemical reactions.
Steric Molar Refractivity (MR)The size and polarizability of the molecule, influenced by the bromine atom and the extended side chain, would affect its ability to fit into active sites of enzymes or receptors.
Taft Steric Parameter (Es)This parameter would quantify the steric hindrance caused by the substituents, which could impact reaction rates.
Lipophilic Partition Coefficient (logP)This descriptor would predict the molecule's solubility in nonpolar solvents and its ability to cross biological membranes, a key factor in bioavailability and activity.

It is important to note that the actual contribution of each descriptor would need to be determined through the development and validation of a specific QSAR model using experimental reactivity data for a series of related compounds.

Conformational Landscape and Torsional Barriers Analysis

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformations, each with a different potential energy. The collection of all possible conformations and their relative energies is known as the conformational landscape. Understanding this landscape is crucial as the preferred conformation can significantly impact the molecule's properties and interactions.

The primary sources of conformational flexibility in this compound are the rotation of the carboxylic acid group and the rotations within the N-acetamidoethyl side chain.

Rotation of the Carboxylic Acid Group:

The rotation of the -COOH group relative to the plane of the benzene ring is a key conformational feature. Computational studies on halobenzoic acids provide insight into the energy barriers associated with this rotation. For 3-halobenzoic acids, the planar conformations are generally the most stable due to conjugation between the carboxylic acid group and the aromatic ring.

Table 2: Estimated Torsional Barrier for Carboxylic Acid Group Rotation in this compound (Based on data for 3-Bromobenzoic Acid)

Torsional Angle (Dihedral Angle C-C-C=O)Relative Energy (kcal/mol)Conformation
0.0Planar (syn-periplanar)
90°~5-7Perpendicular (transition state)
180°~0.1-0.5Planar (anti-periplanar)

Note: These are estimated values based on computational studies of similar halobenzoic acids. The actual barriers for the title compound may vary due to the presence of the 4-(2-acetamidoethyl) substituent.

Conformations of the N-Acetamidoethyl Side Chain:

The N-acetamidoethyl side chain has several rotatable bonds, leading to a more complex conformational landscape. The key dihedral angles that define the side chain's conformation are around the C(aryl)-C(ethyl), C(ethyl)-C(ethyl), and C(ethyl)-N bonds. The relative orientation of the acetamido group with respect to the benzene ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Computational analyses of similar N-phenethylacetamide derivatives suggest that extended (anti) conformations are generally favored to minimize steric clash. However, gauche conformations can also be populated.

Table 3: Plausible Low-Energy Conformations of the N-Acetamidoethyl Side Chain of this compound

Dihedral Angle 1 (Caryl-Caryl-Cethyl-Cethyl)Dihedral Angle 2 (Caryl-Cethyl-Cethyl-N)Relative Stability
~90°~180° (anti)Potentially the most stable conformation, minimizing steric interactions between the ring and the acetamido group.
~90°~60° (gauche)A plausible, slightly higher energy conformation.
~180°~180° (anti)An extended conformation that may also be a local energy minimum.

Note: The exact dihedral angles and relative energies would require specific computational modeling of this compound.

The interplay of these different rotational possibilities results in a complex potential energy surface for the molecule. The global minimum energy conformation and the energy barriers between different conformers are critical determinants of the molecule's shape, flexibility, and ultimately, its chemical and biological properties.

Future Research Directions and Broad Academic Impact of 4 2 Acetamidoethyl 3 Bromobenzoic Acid

Development of Novel Synthetic Methodologies Utilizing the Compound

The strategic placement of the bromo and carboxylic acid functionalities on the benzene (B151609) ring of 4-(2-acetamidoethyl)-3-bromobenzoic acid makes it an ideal substrate for the development of novel synthetic methodologies. The aryl bromide is a key functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Future research is expected to focus on utilizing this compound in well-established coupling reactions such as the Suzuki, Heck, and Sonogashira reactions to create a diverse library of derivatives. The presence of the carboxylic acid and the acetamidoethyl groups may necessitate the use of protecting group strategies or the development of chemoselective reaction conditions that tolerate these functionalities. The exploration of greener and more sustainable synthetic routes, such as reactions in aqueous media or under solvent-free conditions, is also a promising avenue of research. ijisrt.com

Reaction Type Potential Coupling Partner Potential Product Catalyst/Reagents
Suzuki CouplingArylboronic acidBiphenyl derivativePd(OAc)₂, SPhos, K₃PO₄
Heck CouplingAlkeneCinnamic acid derivativePd(OAc)₂, P(o-tolyl)₃, Et₃N
Sonogashira CouplingTerminal alkynePhenylacetylene derivativePdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig AminationAmineN-Aryl derivativePd₂(dba)₃, BINAP, NaOtBu

This table presents potential reaction conditions based on established methodologies for similar substrates.

Exploration of Advanced Catalytic Systems for its Transformations

The transformation of this compound serves as an excellent platform for the exploration and optimization of advanced catalytic systems. The efficiency and selectivity of cross-coupling reactions are highly dependent on the catalyst, including the metal center and the supporting ligands.

Future investigations will likely involve the screening of a wide array of palladium, nickel, and copper catalysts to identify the most effective systems for transformations of this specific substrate. researchgate.net Research into the development of novel phosphine, N-heterocyclic carbene (NHC), and other specialized ligands could lead to catalysts with improved activity, stability, and functional group tolerance. Furthermore, the application of photoredox catalysis in conjunction with transition metal catalysis could open up new reaction pathways that are not accessible through traditional thermal methods. tcichemicals.com

Contribution to Fundamental Understanding of Organic Reactions

The study of the reactivity of this compound can contribute significantly to the fundamental understanding of organic reaction mechanisms. The interplay of the electronic and steric effects of the three distinct functional groups—the electron-withdrawing carboxylic acid, the ortho-directing acetamidoethyl group, and the bromo substituent—can provide valuable insights into the regioselectivity and reactivity of electrophilic aromatic substitution and other transformations.

Detailed kinetic and mechanistic studies of its reactions can help to elucidate the role of substrate-catalyst interactions and the influence of the solvent and other reaction parameters. For instance, investigating the relative rates of reaction at the ortho and para positions to the acetamidoethyl group can provide quantitative data on its directing effects.

Application as a Core Scaffold for Diverse Chemical Probe Discovery

The structural framework of this compound makes it a highly attractive scaffold for the discovery of diverse chemical probes. The aryl bromide and carboxylic acid moieties serve as convenient handles for the introduction of a wide range of chemical functionalities through established synthetic transformations.

By systematically modifying the core structure, libraries of compounds can be generated and screened for specific biological activities. The acetamidoethyl side chain can also be varied to explore its impact on the properties of the resulting molecules. The development of derivatives of this compound could lead to the identification of novel probes for studying biological processes or as starting points for drug discovery programs. The synthesis of related bromo-acetyl benzoic acid derivatives has been explored in the context of medicinal chemistry, highlighting the potential of such scaffolds.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Acetamidoethyl)-3-bromobenzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Core Strategy : The synthesis typically involves bromination of a precursor like 3-acetamidoethylbenzoic acid using brominating agents (e.g., N-bromosuccinimide, NBS) in the presence of catalysts such as FeCl₃ or AlCl₃. For example, analogous bromination of 3-(2,2,2-trifluoroethoxy)benzoic acid uses NBS under controlled conditions .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. For brominated benzoic acids, yields improve in anhydrous dichloromethane at 0–25°C with stoichiometric NBS. Monitor progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 3, acetamidoethyl at position 4). Compare with analogs like 3-[4-(2-acetamidoethyl)phenyl]benzoic acid .
    • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
    • Elemental Analysis : Validate empirical formula (C₁₁H₁₁BrNO₃) via combustion analysis.
  • Crystallography : If crystals are obtainable, X-ray diffraction resolves stereoelectronic effects at the bromine site, as done for 4-acetamido-3-nitrobenzoic acid derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
    • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and strong acids/bases .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Quantum Chemical Studies :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electron density at bromine (electrophilic sites) and acetamidoethyl (hydrogen-bonding potential). Compare with structural analogs like 4-acetamido-3-nitrobenzoic acid .
    • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., SARS-CoV-2 protease). Parameterize bromine’s van der Waals radius and partial charges .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. Bromine’s electronegativity may enhance membrane permeability but increase metabolic stability .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). Re-run spectra in multiple solvents.
    • Tautomerism : Check for keto-enol tautomerism in the acetamido group using 2D NMR (e.g., HSQC, HMBC).
    • Impurity Interference : Cross-validate with LC-MS to rule out side products (e.g., debrominated derivatives).
  • Benchmarking : Compare experimental shifts with published analogs, such as 3-bromo-4-(fluorosulfonyl)benzoic acid .

Q. What strategies optimize regioselective functionalization of the bromine site for downstream applications (e.g., Suzuki coupling)?

Methodological Answer:

  • Coupling Reactions :
    • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance selectivity. For example, 3-bromobenzoic acid couples with 4-methoxyphenylboronic acid at 80°C in THF/water .
    • Protection/Deprotection : Protect the carboxylic acid as a methyl ester to prevent coordination with Pd catalysts. Post-coupling, hydrolyze with LiOH .
  • Competing Pathways : Monitor for protodebromination (common in polar aprotic solvents) via GC-MS.

Q. How does the acetamidoethyl group influence the compound’s solubility and crystallinity compared to simpler bromobenzoic acids?

Methodological Answer:

  • Solubility Profiling :
    • Experimental : Measure solubility in DMSO, methanol, and aqueous buffers (pH 2–10). The acetamidoethyl group likely enhances solubility in polar solvents vs. 4-bromobenzoic acid .
    • Thermal Analysis : DSC/TGA to assess melting points and decomposition. Compare with analogs like 4-bromophenylacetic acid (mp 117–119°C) .
  • Crystallization Screens : Use solvent vapor diffusion (e.g., ethanol/water) to grow single crystals for X-ray studies.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

Methodological Answer:

  • Source Validation : Prioritize peer-reviewed journals over vendor catalogs. For example, PubChem and CAS Common Chemistry provide vetted data .
  • Reproducibility : Synthesize the compound independently using documented protocols (e.g., bromination of 3-acetamidoethylbenzoic acid) .
  • Meta-Analysis : Compare with structurally related compounds (e.g., 2-amino-4-bromo-3-chlorobenzoic acid, mp 168°C) to identify trends in substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.